methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . The reaction conditions often require the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process is achieved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted thienopyridine derivatives.
Scientific Research Applications
Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new therapeutic agents targeting various diseases.
Industry: It is utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
Uniqueness
Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dimethylamino groups enhances its reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)6-4-5-13-10-7(6)8(12)9(17-10)11(15)16-3/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNMOOUWIXXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353814 |
Source
|
Record name | methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331857-03-5 |
Source
|
Record name | methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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